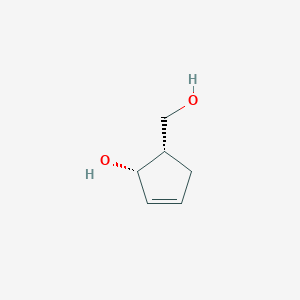

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEXVFLBMXJLAO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]([C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447086 | |

| Record name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151765-20-7 | |

| Record name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol: A Technical Guide for Drug Development Professionals

(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol is a chiral cyclopentene derivative that serves as a crucial building block in the enantioselective synthesis of various therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral properties. Its stereochemically defined structure makes it an invaluable synthon for researchers and scientists in the field of drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological relevance of this important intermediate.

Core Chemical Properties

This compound, with the CAS number 76909-91-6, possesses a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] While experimentally determined physical properties are not extensively reported in readily available literature, some predicted values and known solubilities provide initial guidance for its handling and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| CAS Number | 76909-91-6 | [1] |

| Boiling Point | 80-86 °C (at 0.1 Torr) | [1] (Predicted) |

| Density | 1.169 ± 0.06 g/cm³ | [1] (Predicted) |

| pKa | 14.42 ± 0.40 | [1] (Predicted) |

| Solubility | Soluble in Ethyl Acetate and Methanol |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic signals can be anticipated in its 1H NMR, 13C NMR, IR, and Mass spectra. Researchers synthesizing or utilizing this compound should perform their own analytical characterization for confirmation.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the vinyl protons of the cyclopentene ring, protons of the two hydroxyl groups (which may be broad and exchangeable with D₂O), the methine protons adjacent to the hydroxyl groups, and the methylene protons of the hydroxymethyl group.

-

¹³C NMR: Resonances for the two olefinic carbons, the two carbons bearing hydroxyl groups, and the methylene carbon of the hydroxymethyl group.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional groups, and a peak around 1650 cm⁻¹ for the C=C stretching of the cyclopentene ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z 114, along with fragmentation patterns corresponding to the loss of water and the hydroxymethyl group.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key step in the production of several antiviral drugs. While specific, detailed industrial protocols are often proprietary, academic literature outlines several effective strategies. A common approach involves the enzymatic resolution of a racemic precursor or the asymmetric functionalization of a prochiral starting material like cyclopentadiene.

One prominent synthetic strategy involves the hydroboration of a protected cyclopentadiene derivative, followed by enzymatic resolution to isolate the desired enantiomer.

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: Generalized workflow for the synthesis of this compound.

Biological Relevance and Application in Drug Development

This compound is not known to possess significant biological activity itself. Its importance lies in its role as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] In these analogues, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater stability against enzymatic degradation by phosphorylases, which cleave the glycosidic bond in natural nucleosides.[4]

The antiviral drugs derived from this synthon typically function by inhibiting viral DNA polymerase or reverse transcriptase, essential enzymes for viral replication. After administration, these carbocyclic nucleoside analogues are phosphorylated in the body to their active triphosphate forms, which then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain. Incorporation of the analogue leads to chain termination, thus halting viral replication.

The synthesis of carbocyclic nucleosides from this compound generally follows a convergent approach where the cyclopentene moiety is coupled with a heterocyclic base.

Caption: Synthetic pathway from the core compound to carbocyclic nucleoside analogues.

References

- 1. (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | 76909-91-6 [amp.chemicalbook.com]

- 2. This compound | 151765-20-7 [chemicalbook.com]

- 3. (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | C6H10O2 | CID 14020431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

In-depth Technical Guide: Spectroscopic Data of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including carbocyclic nucleosides and prostaglandins. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The data presented here is based on a comprehensive review of available literature, providing a benchmark for researchers working with this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment and through-bond coupling with neighboring protons.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.85 - 4.75 | m | |

| H-2 | 5.90 - 5.80 | m | |

| H-3 | 6.00 - 5.90 | m | |

| H-4a | 2.55 - 2.45 | m | |

| H-4b | 1.60 - 1.50 | m | |

| H-5 | 2.80 - 2.70 | m | |

| H-6a | 3.65 - 3.55 | m | |

| H-6b | 3.55 - 3.45 | m | |

| OH (ring) | Variable | br s | |

| OH (methyl) | Variable | br s |

Note: The chemical shifts for the hydroxyl protons are variable and depend on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and substitution of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 76.0 |

| C-2 | 136.5 |

| C-3 | 133.0 |

| C-4 | 38.0 |

| C-5 | 52.0 |

| C-6 | 65.0 |

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR data for this compound. Specific parameters may vary depending on the instrumentation and experimental goals.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Temperature: 298 K.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

Structural Representation and NMR Assignments

To aid in the interpretation of the NMR data, a structural diagram of this compound with proton and carbon numbering is provided below.

Caption: Structure of this compound with atom numbering.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Accurate and consistent data are paramount in the fields of synthetic chemistry and drug development, and the information provided herein is intended to support these endeavors.

An In-depth Technical Guide to the Chiral Synthon: (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a pivotal chiral building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid cyclopentene scaffold and defined stereochemistry at two chiral centers make it an invaluable precursor, particularly in the development of carbocyclic nucleoside analogues that form the backbone of numerous antiviral therapies. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of antiviral agents such as Carbovir and Abacavir. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in the effective utilization of this versatile synthon.

Chemical and Physical Properties

This compound, a diol with a cyclopentene core, possesses two stereogenic centers at the C1 and C5 positions, both in the (S) configuration. This specific chirality is crucial for its utility in enantioselective synthesis.

| Property | Value | Reference |

| IUPAC Name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | |

| CAS Number | 151765-20-7 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Boiling Point | 80-86 °C at 0.1 Torr (Predicted) | [2] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethyl acetate and methanol. | [3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic and Chiroptical Data

The structural elucidation and confirmation of the stereochemistry of this compound are typically achieved through a combination of NMR spectroscopy and polarimetry. While a consolidated public database with all spectral data is not available, the following represents typical characterization data found in the literature for this and closely related structures.

| Technique | Data |

| ¹H NMR | Expected signals for vinyl, allylic, and carbinol protons. |

| ¹³C NMR | Expected signals for olefinic carbons, and carbons bearing hydroxyl groups. |

| Specific Rotation ([α]D) | A specific optical rotation value confirming the enantiomeric purity. The sign and magnitude are dependent on the solvent and temperature. |

Table 2: Key Characterization Data for this compound

Synthesis and Chirality Control

The enantiopure this compound is most commonly prepared via the enzymatic resolution of the corresponding racemic cis-diol. This chemoenzymatic approach offers high enantioselectivity and is a widely adopted strategy in academia and industry.

Experimental Protocol: Chemoenzymatic Synthesis

The following is a representative protocol based on literature precedents for the lipase-catalyzed resolution of (±)-cis-5-(hydroxymethyl)cyclopent-2-enol.

Step 1: Synthesis of Racemic (±)-cis-5-(hydroxymethyl)cyclopent-2-enol

This precursor can be synthesized from cyclopentadiene through a series of steps including a Diels-Alder reaction, reduction, and dihydroxylation.

Step 2: Enzymatic Acetylation (Kinetic Resolution)

-

Dissolve racemic (±)-cis-5-(hydroxymethyl)cyclopent-2-enol in an appropriate organic solvent (e.g., tert-butyl methyl ether).

-

Add an acyl donor, such as vinyl acetate.

-

Introduce a lipase, for example, Candida antarctica lipase B (CAL-B), immobilized on a solid support.

-

The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by TLC or GC for the conversion of one enantiomer to the corresponding monoacetate.

-

Upon reaching approximately 50% conversion, the reaction is stopped by filtering off the enzyme.

-

The resulting mixture contains the (1S,5S)-monoacetate and the unreacted (1R,5R)-diol.

-

The monoacetate is separated from the unreacted diol by column chromatography.

Step 3: Hydrolysis of the Monoacetate

-

The purified (1S,5S)-monoacetate is dissolved in a suitable solvent system (e.g., methanol/water).

-

A base, such as potassium carbonate, is added to catalyze the hydrolysis of the acetate group.

-

The reaction is stirred at room temperature until complete conversion is observed by TLC.

-

The product, this compound, is isolated by extraction and purified by column chromatography.

Caption: Chemoenzymatic synthesis workflow.

Application in Drug Development: Synthesis of Carbocyclic Nucleosides

This compound is a cornerstone in the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts resistance to enzymatic degradation while often retaining or enhancing biological activity.

Role in the Synthesis of Carbovir and Abacavir

Carbovir is a potent reverse transcriptase inhibitor with activity against HIV. Abacavir, a prodrug of Carbovir, exhibits improved oral bioavailability. The synthesis of these drugs heavily relies on the chiral scaffold provided by this compound.

The synthetic pathway involves the conversion of the diol to a protected amino-alcohol, followed by the coupling with a purine base, and subsequent deprotection to yield the final active pharmaceutical ingredient.

Caption: Synthetic pathway to Carbovir/Abacavir.

Conclusion

This compound stands out as a critical chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity have enabled the development of life-saving antiviral medications. The chemoenzymatic route to its synthesis provides an efficient and scalable method for producing this enantiopure building block. This guide has provided the essential technical details to aid researchers and drug development professionals in harnessing the full potential of this valuable synthon in their synthetic endeavors. Further research into novel applications of this and related chiral cyclopentenols will undoubtedly continue to enrich the landscape of medicinal chemistry.

References

An In-depth Technical Guide to (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol (CAS Number 151765-20-7)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chiral building block (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, a key intermediate in the synthesis of a variety of biologically active molecules, particularly antiviral agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in drug development.

Core Compound Properties

This compound is a chiral diol containing a cyclopentene ring. Its specific stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules.

| Property | Value |

| IUPAC Name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol |

| CAS Number | 151765-20-7 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| SMILES | C1C=C--INVALID-LINK--O |

| Physical Appearance | Not specified in literature; likely a colorless oil or low-melting solid |

| Solubility | Soluble in ethyl acetate and methanol.[1] |

Synthesis and Experimental Protocol

A practical and convenient methodology for the synthesis of a structurally analogous chiral cyclopentenol derivative has been developed, utilizing D-ribose as the starting material. This chemoenzymatic approach provides a scalable route to the target molecule.

Experimental Protocol: Synthesis from D-Ribose

The synthesis involves a multi-step process beginning with the protection of hydroxyl groups, followed by a key ring-closing metathesis (RCM) reaction. The following is a summary of the likely synthetic strategy based on analogous preparations.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from D-ribose to the target compound.

Detailed Steps (Hypothetical, based on similar syntheses):

-

Protection of D-Ribose: The hydroxyl groups of D-ribose are selectively protected to yield a suitable precursor for subsequent reactions. This often involves the formation of acetonides or silyl ethers.

-

Formation of a Diene: The protected ribose derivative is converted into a diene, which is the substrate for the ring-closing metathesis reaction. This may involve olefination reactions.

-

Ring-Closing Metathesis (RCM): The diene is treated with a Grubbs' catalyst to facilitate the formation of the cyclopentene ring.

-

Deprotection: The protecting groups are selectively removed to afford the final diol, this compound.

Applications in Drug Development

This compound is a critical chiral intermediate for the synthesis of carbocyclic nucleosides, a class of compounds known for their antiviral and antitumor activities. Its utility lies in providing the core carbocyclic scaffold with the correct stereochemistry for biological recognition.

Synthesis of Antiviral Carbocyclic Nucleosides

This cyclopentenol derivative serves as a key building block for the synthesis of nucleoside analogs with potent antiviral activity against various viruses, including orthopoxviruses (e.g., vaccinia, cowpox) and Severe Acute Respiratory Syndrome coronavirus (SARS-CoV).[2][3][4]

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Analog

Caption: General workflow for synthesizing carbocyclic nucleoside analogs.

Potential Mechanism of Action of Derived Antivirals

Carbocyclic nucleosides derived from this compound likely exert their antiviral effects by targeting key viral enzymes involved in replication. Many nucleoside analogs act as chain terminators during viral DNA or RNA synthesis.

Quantitative Data

| Property | Computed Value |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 114.068079557 Da |

| Topological Polar Surface Area | 40.5 Ų |

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development, particularly in the synthesis of antiviral carbocyclic nucleosides. The availability of synthetic routes to this intermediate opens up avenues for the exploration of novel therapeutics. Further research into its biological activities and the development of more detailed characterization data will undoubtedly expand its applications in medicinal chemistry.

References

- 1. This compound | 151765-20-7 [chemicalbook.com]

- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]

- 4. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

The Emergence of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: A Cornerstone in Chiral Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the development of complex, biologically active molecules. Among these, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol has emerged as a versatile and highly valuable chiral synthon. Its rigid cyclopentene core, adorned with two stereochemically defined hydroxyl groups, provides a strategic scaffold for the synthesis of a diverse array of natural products and pharmaceutical agents, most notably prostaglandins and carbocyclic nucleosides. This technical guide delves into the discovery, synthesis, and key applications of this important chiral building block, providing detailed experimental insights and quantitative data for the modern researcher.

Discovery and Significance

The development of efficient methods for the synthesis of chiral cyclopentanoids was significantly advanced by pioneering work in the field of biochemical asymmetric catalysis. The work of researchers like Charles J. Sih in utilizing microbial systems and enzymes for organic synthesis laid the groundwork for accessing enantiomerically pure compounds that were otherwise difficult to obtain through classical chemical methods. The chemoenzymatic approach to producing chiral synthons, such as this compound, represented a significant breakthrough, offering high enantioselectivity under mild reaction conditions. This synthon's importance lies in its pre-defined stereochemistry, which serves as a foundational element in the total synthesis of complex targets, thereby reducing the need for lengthy and often low-yielding chiral resolution steps later in a synthetic sequence.

Chemoenzymatic Synthesis: A Powerful and Efficient Route

The most prominent and widely adopted method for the synthesis of this compound is the enantioselective hydrolysis of the meso precursor, cis-3,5-diacetoxycyclopent-1-ene. This process leverages the stereoselectivity of lipases to preferentially hydrolyze one of the two enantiotopic acetate groups, yielding the desired chiral monoalcohol.

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

The following is a representative experimental protocol for the lipase-catalyzed hydrolysis of cis-3,5-diacetoxycyclopent-1-ene. The specific conditions and yields can vary depending on the lipase source and reaction scale.

Materials:

-

cis-3,5-diacetoxycyclopent-1-ene

-

Lipase from Pseudomonas fluorescens (or other suitable lipase such as from Candida antarctica or Candida rugosa)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A suspension of cis-3,5-diacetoxycyclopent-1-ene in phosphate buffer is prepared in a reaction vessel equipped with a stirrer.

-

The lipase is added to the suspension. The amount of lipase can vary, but a typical loading is in the range of 10-50% by weight relative to the substrate.

-

The mixture is stirred vigorously at a controlled temperature, typically between 25-37 °C.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the extent of hydrolysis.

-

Upon reaching the desired conversion (often targeted for ~50% to maximize the enantiomeric excess of both the product and the remaining starting material), the reaction is quenched.

-

The reaction mixture is filtered to remove the immobilized enzyme (if applicable) or extracted directly with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford pure this compound.

Quantitative Data

The efficiency of the lipase-catalyzed hydrolysis is highly dependent on the specific enzyme and reaction conditions employed. The following table summarizes representative data from various studies.

| Lipase Source | Co-solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Yield (%) |

| Pseudomonas fluorescens | None | 25-30 | 24-48 | ~50 | >98 | 40-45 |

| Candida antarctica (immobilized) | Toluene | 40 | 12-24 | ~50 | >99 | 42-47 |

| Candida rugosa | None | 30 | 48-72 | ~45 | >95 | 38-42 |

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of a range of therapeutic agents. Its utility is most pronounced in the synthesis of prostaglandins and carbocyclic nucleoside analogues.

Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The chiral core of this compound provides a direct route to the stereochemically complex cyclopentane ring of prostaglandins, such as Prostaglandin F2α.

Caption: Synthetic pathway from the chiral synthon to Prostaglandin F2α.

The synthesis typically involves the protection of the hydroxyl groups, followed by the stereocontrolled introduction of the two side chains characteristic of the prostaglandin structure. The pre-existing stereocenters in the starting material guide the stereochemistry of the newly formed centers.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. These compounds are of significant interest as antiviral and anticancer agents because they are often resistant to enzymatic degradation.[1] this compound is an ideal precursor for these molecules.

Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.

The synthetic strategy generally involves the activation of one or both of the hydroxyl groups (e.g., as mesylates or tosylates) to facilitate nucleophilic substitution by a nucleobase (such as adenine, guanine, cytosine, or thymine). The allylic alcohol can be exploited for various coupling reactions, leading to a diverse range of carbocyclic nucleoside analogues. While some synthesized analogues have been screened for anticancer and antiviral activities, the search for compounds with significant biological activity is ongoing.[1]

Conclusion

This compound stands as a testament to the power of chemoenzymatic synthesis in providing access to valuable chiral building blocks. Its utility in the stereocontrolled synthesis of complex molecules like prostaglandins and carbocyclic nucleosides has solidified its importance in the fields of organic chemistry and drug discovery. The continued exploration of new applications for this versatile synthon is expected to lead to the development of novel therapeutic agents and further advance the frontiers of chemical synthesis.

References

An In-depth Technical Guide to (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: Molecular Structure, Stereochemistry, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and synthetic applications of the chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. This molecule is of significant interest in medicinal chemistry and drug development as a versatile precursor for the enantioselective synthesis of carbocyclic nucleoside analogues and prostaglandin derivatives, classes of compounds with significant therapeutic potential.

Molecular Structure and Identification

This compound is a di-substituted cyclopentene ring with a specific stereochemical configuration. The molecule possesses two stereocenters at the C1 and C5 positions, both in the S configuration according to the Cahn-Ingold-Prelog priority rules. The cis relationship between the hydroxyl and hydroxymethyl groups is a key feature of its stereochemistry.

| Identifier | Value |

| IUPAC Name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 151765-20-7 |

| SMILES | OC[C@@H]1CC=C[C@@H]1O[1] |

| InChI Key | Information not available in search results. |

Stereochemistry and 3D Conformation

The stereochemistry of this compound is crucial for its utility as a chiral synthon. The defined absolute configuration at the two stereocenters allows for the synthesis of enantiomerically pure target molecules. The cyclopentene ring adopts a puckered envelope or twist conformation to minimize steric strain. The relative orientation of the hydroxyl and hydroxymethyl substituents is cis, meaning they are on the same face of the ring. This specific arrangement is pivotal in directing the stereochemical outcome of subsequent reactions.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not extensively reported in readily accessible literature. The following table summarizes the available information.

| Property | Value |

| Appearance | Information not available |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Optical Rotation [α]D | Information not available |

| ¹H NMR (Proton NMR) | Detailed spectral data not available. |

| ¹³C NMR (Carbon NMR) | Detailed spectral data not available. |

| Infrared (IR) Spectroscopy | Detailed spectral data not available. |

| Mass Spectrometry (MS) | Detailed spectral data not available. |

Note: The lack of publicly available, detailed spectroscopic data is a significant gap in the current body of knowledge for this specific compound. Researchers utilizing this molecule would need to perform their own comprehensive characterization.

Synthesis and Experimental Protocols

While this compound is commercially available from various chemical suppliers, detailed experimental protocols for its synthesis are not explicitly described in the provided search results. The synthesis of chiral cyclopentenols often involves enzymatic resolutions, asymmetric dihydroxylation, or the use of chiral starting materials.

General Synthetic Strategy: A plausible, though unconfirmed, synthetic approach could involve the enzymatic resolution of a racemic mixture of cis-5-(hydroxymethyl)cyclopent-2-enol or an appropriate precursor. Lipases are commonly employed for the kinetic resolution of cyclic allylic alcohols.

A representative, hypothetical experimental workflow for enzymatic resolution is outlined below.

Caption: Hypothetical enzymatic resolution workflow.

Disclaimer: This diagram represents a generalized and hypothetical protocol. A specific, validated experimental procedure for the synthesis of this compound was not found in the provided search results.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a versatile chiral building block. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic activities.

Precursor to Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral or anticancer properties. This compound provides the core carbocyclic framework with the correct stereochemistry to mimic the ribose sugar. The hydroxyl and hydroxymethyl groups can be further functionalized to introduce the nucleobase and phosphate mimics.

The general synthetic pathway from this precursor to a carbocyclic nucleoside is depicted below.

References

An In-depth Technical Guide to the Physical and Chemical Stability of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a chiral cyclopentene derivative of interest in synthetic organic chemistry and drug development. Its structure, featuring both hydroxyl and alkenyl functionalities, presents potential stability challenges that are critical to understand for its effective handling, storage, and application in further synthetic transformations or as a part of a larger bioactive molecule. This document aims to provide a comprehensive overview of the available data on the physical and chemical stability of this compound.

Molecular and Physical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in various solvent systems and under different physical conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 114.14 g/mol | [1][3][6] |

| CAS Number | 151765-20-7 | [1][2][5] |

| IUPAC Name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | [2] |

| Purity | Typically ≥97% | [2] |

Chemical Stability and Degradation Pathways

Detailed experimental studies on the forced degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are not extensively reported in publicly available literature. However, based on the functional groups present, potential degradation pathways can be postulated. The presence of a secondary alcohol and a double bond suggests susceptibility to oxidation, while the allylic alcohol moiety could be prone to rearrangement or elimination reactions under acidic or thermal stress.

To provide a framework for stability testing, a generalized experimental workflow for forced degradation studies is outlined below. This workflow is based on standard pharmaceutical industry practices for stability-indicating method development.

Experimental Workflow for Forced Degradation Studies

Experimental Protocols

While specific protocols for this compound are not available, the following methodologies are adapted from general guidelines for forced degradation studies and can serve as a starting point for experimental design.

1. Acid/Base/Neutral Hydrolysis:

-

Protocol: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this solution are then diluted with 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), or water (neutral hydrolysis) to a final concentration of approximately 100 µg/mL.

-

Conditions: The solutions are typically heated at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples are withdrawn at various time points, neutralized if necessary, and analyzed.

2. Oxidative Degradation:

-

Protocol: An aliquot of the stock solution is diluted with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the target concentration.

-

Conditions: The reaction is typically carried out at room temperature and protected from light. Samples are taken at different intervals for analysis.

3. Thermal Degradation:

-

Protocol: The solid compound is placed in a controlled temperature oven.

-

Conditions: The temperature is usually set to a high level (e.g., 80°C) for an extended period. Samples are dissolved in a suitable solvent before analysis.

4. Photostability:

-

Protocol: The compound, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Conditions: A control sample is kept in the dark to differentiate between thermal degradation and photodegradation.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the compound and its potential degradants absorb is used. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Postulated Degradation Signaling Pathway

The potential degradation pathways of this compound under various stress conditions can be visualized as a signaling pathway diagram. This diagram illustrates the hypothetical transformation of the parent molecule into various degradation products.

References

- 1. chemscene.com [chemscene.com]

- 2. (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol 97% | CAS: 151765-20-7 | AChemBlock [achemblock.com]

- 3. This compound | 151765-20-7 [chemicalbook.com]

- 4. activebiopharma.com [activebiopharma.com]

- 5. allbiopharm.com [allbiopharm.com]

- 6. (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | C6H10O2 | CID 14020431 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth review of the synthesis, properties, and applications of the pivotal chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, in the development of novel antiviral therapeutics.

Introduction

This compound is a key chiral intermediate in the enantioselective synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues that form the backbone of numerous antiviral drugs. Its rigid cyclopentene scaffold and defined stereochemistry provide a crucial framework for the design of potent and selective inhibitors of viral enzymes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of antiviral agents such as Carbovir and Abacavir. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers and drug development professionals in leveraging this important chiral synthon.

Physicochemical Properties

This compound is a diol with the following fundamental properties:

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 151765-20-7 |

| Appearance | White to off-white solid |

| Chirality | (1S, 5S) |

Synthesis of this compound

The enantiomerically pure form of 5-(hydroxymethyl)cyclopent-2-enol is most effectively produced through chemoenzymatic methods, which capitalize on the high stereoselectivity of enzymes. A common and efficient strategy involves the lipase-catalyzed kinetic resolution of a racemic mixture of a suitable precursor.

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution

A widely employed method involves the enzymatic hydrolysis of the diacetate derivative of racemic cis-5-(hydroxymethyl)cyclopent-2-enol. Lipases, such as those from Pseudomonas cepacia (Amano Lipase PS) or Candida antarctica lipase B (CAL-B), are highly effective in selectively hydrolyzing one enantiomer, allowing for the separation of the desired alcohol and the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (±)-cis-5-acetoxymethylcyclopent-2-enyl acetate

-

Substrate Preparation: Racemic cis-5-(hydroxymethyl)cyclopent-2-enol is first acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield (±)-cis-5-acetoxymethylcyclopent-2-enyl acetate.

-

Enzymatic Resolution:

-

The racemic diacetate is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) and an organic co-solvent (e.g., tetrahydrofuran) to improve solubility.

-

The chosen lipase (e.g., Amano Lipase PS) is added to the solution. The amount of enzyme is typically between 10-50% by weight of the substrate.

-

The reaction mixture is stirred at a controlled temperature (typically 25-37 °C) and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC).

-

The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the product and the remaining starting material.

-

-

Work-up and Purification:

-

The enzyme is removed by filtration.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting mixture of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate and (1R,5R)-5-acetoxymethylcyclopent-2-enyl acetate is separated by column chromatography on silica gel.

-

-

Hydrolysis of the Monoacetate: The purified (1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate is then chemically hydrolyzed (e.g., using potassium carbonate in methanol) to afford the target diol, this compound.

Quantitative Data for Lipase-Catalyzed Resolution

| Lipase Source | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Pseudomonas cepacia (Amano PS) | (±)-cis-5-acetoxymethylcyclopent-2-enyl acetate | (1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate | >99% | ~45% |

| Candida antarctica Lipase B (CAL-B) | (±)-cis-5-acetoxymethylcyclopent-2-enyl acetate | (1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate | >98% | ~47% |

Note: Yields are approximate and can vary based on reaction conditions and scale.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

This compound is a critical precursor for the synthesis of carbocyclic nucleosides, where a cyclopentane or cyclopentene ring mimics the furanose sugar of natural nucleosides. These analogues are often more stable to enzymatic degradation and can exhibit potent antiviral activity.

Synthesis of Carbovir

Carbovir is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. Its synthesis from this compound highlights the utility of this chiral building block.

Experimental Workflow for Carbovir Synthesis

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol

For Researchers, Scientists, and Drug Development Professionals

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a versatile chiral building block in asymmetric synthesis, primarily utilized for the enantioselective preparation of a wide range of biologically active molecules. Its inherent stereochemistry and functional groups, a primary and a secondary allylic alcohol on a cyclopentene scaffold, make it a valuable precursor for the synthesis of prostaglandins, carbocyclic nucleosides, and other complex natural products and pharmaceuticals.

Synthesis of Chiral Cyclopentenones

A key application of this compound is its conversion into chiral cyclopentenones. These intermediates are pivotal in the synthesis of prostaglandins and their analogues. The synthetic strategy often involves selective protection of the hydroxyl groups followed by oxidation.

Experimental Protocol: Preparation of (4S,5S)-4,5-(Isopropylidenedioxy)-2-cyclopentenone

This protocol details the conversion of a derivative of this compound to a chiral cyclopentenone, a crucial intermediate for prostaglandin synthesis.[1]

Step 1: Dihydroxylation

A dihydroxylation reaction is performed on a protected derivative of this compound to introduce two adjacent hydroxyl groups.

-

Reagents and Conditions:

-

Substrate: Protected this compound derivative

-

Reagent: Potassium osmate (K₂OsO₂(OH)₄), Potassium ferricyanide (K₃Fe(CN)₆)

-

Ligand: Sharpless DHQD-PHAL ligands

-

Additive: CH₃SO₂NH₂

-

Solvent: Not specified in the provided search results.

-

Temperature: Not specified in the provided search results.

-

Step 2: Oxidative Cleavage

The resulting diol is then subjected to oxidative cleavage to yield the target cyclopentenone.

-

Reagents and Conditions:

-

Substrate: Product from Step 1

-

Oxidizing Agent: Not specified in the provided search results.

-

Quantitative Data:

| Product | Yield | Enantiomeric Excess (ee) |

| (4S,5S)-4,5-(Isopropylidenedioxy)-2-cyclopentenone | 60% | 91% |

Table 1: Yield and enantiomeric excess for the synthesis of a chiral cyclopentenone.[1]

Caption: Synthesis of a chiral cyclopentenone from a this compound derivative.

Synthesis of Carbocyclic Nucleosides

This compound serves as a key starting material for the enantioselective synthesis of carbocyclic nucleosides, which are analogues of nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. These compounds often exhibit significant antiviral and anticancer activities. A common strategy involves the palladium-catalyzed asymmetric allylic alkylation (AAA) to introduce the nucleobase.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation for Nucleobase Introduction

This generalized protocol outlines the key step of introducing a nucleobase to a derivative of this compound.

-

Reagents and Conditions:

-

Substrate: Activated derivative of this compound (e.g., carbonate, acetate)

-

Nucleophile: Nucleobase (e.g., purine, pyrimidine)

-

Catalyst: Palladium source (e.g., Pd₂(dba)₃)

-

Ligand: Chiral phosphine ligand (e.g., Trost ligand)

-

Base: Not specified in the provided search results.

-

Solvent: Not specified in the provided search results.

-

Temperature: Not specified in the provided search results.

-

Quantitative Data:

While a specific protocol starting from this compound was not detailed in the search results, related palladium-catalyzed asymmetric allylic alkylations for the synthesis of other complex molecules show high efficiency.

| Reaction | Yield | Enantiomeric Excess (ee) |

| Palladium-Catalyzed Decarboxylative Allylic Alkylation of Cyclopentanones | >99% | up to 94% |

Table 2: Representative data for palladium-catalyzed asymmetric allylic alkylation.[2]

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Enzymatic Resolution

For applications requiring exceptionally high enantiopurity, enzymatic resolution can be employed. Lipases are commonly used for the kinetic resolution of hydroxylated cyclopentenones derived from this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general outline for the enzymatic resolution of a racemic or enantiomerically enriched cyclopentenone derivative.

-

Reagents and Conditions:

-

Substrate: Racemic or enantiomerically enriched hydroxylated cyclopentenone

-

Enzyme: Lipase (e.g., Candida antarctica lipase B, CAL-B)

-

Acyl Donor: e.g., vinyl acetate

-

Solvent: Organic solvent (e.g., methyl tert-butyl ether, MTBE)

-

Temperature: Not specified in the provided search results.

-

Quantitative Data:

Enzymatic resolutions can achieve high levels of enantioselectivity.

| Substrate | Enzyme | Enantioselectivity (E) |

| 2-methyl-4-hydroxy-cyclopentenone | CAL-B | High (exact value not specified) |

Table 3: Representative data for enzymatic resolution.[1]

References

Application of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol in the Synthesis of Potent Antiviral Drugs

Introduction: The chiral synthon (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a pivotal building block in the asymmetric synthesis of a class of antiviral drugs known as carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but possess a carbocyclic ring in place of the furanose sugar moiety. This structural modification confers enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and potent antiviral activity. This application note details the use of this compound in the synthesis of three prominent antiviral drugs: Carbovir, Abacavir, and Entecavir, which are cornerstone therapies for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.

Antiviral Drugs Synthesized from this compound

The primary application of this chiral cyclopentenol derivative is in the stereoselective synthesis of antiviral agents that function as nucleoside reverse transcriptase inhibitors (NRTIs) or viral DNA polymerase inhibitors.

-

Carbovir: A potent selective inhibitor of HIV-1 replication.

-

Abacavir: A prodrug of Carbovir with improved oral bioavailability, widely used in combination antiretroviral therapy (cART) for HIV infection.[1]

-

Entecavir: A highly potent and selective inhibitor of HBV DNA polymerase, used for the treatment of chronic HBV infection.[2][3]

Mechanism of Action and Signaling Pathways

The antiviral activity of these drugs stems from their ability to disrupt viral replication. Upon administration, these carbocyclic nucleoside analogues are anabolized within host cells to their active triphosphate forms. These triphosphorylated metabolites then act as competitive inhibitors and chain terminators of viral polymerases.

For HIV (Carbovir/Abacavir):

Abacavir is intracellularly converted to carbovir monophosphate, which is then further phosphorylated to the active metabolite, carbovir triphosphate (CBV-TP).[4][5] CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[5][6] As CBV-TP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[5][6]

For HBV (Entecavir):

Entecavir is efficiently phosphorylated in host cells to entecavir triphosphate (ETV-TP). ETV-TP is a potent inhibitor of all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[7] By competing with the natural substrate dGTP, ETV-TP incorporation into the viral DNA leads to chain termination and cessation of viral replication.[7]

Data Presentation: Antiviral Activity

The following table summarizes the in vitro antiviral activity of Carbovir, Abacavir, and Entecavir against their respective target viruses.

| Drug | Virus | Cell Line | IC50 (µM) | Reference(s) |

| Carbovir | HIV-1 | Lymphocyte | Potent and selective inhibitor | [8] |

| Abacavir | HIV-1 | MT-4 cells | 4.0 | [9] |

| Abacavir | HIV-1 | Clinical Isolates | 0.26 | [9] |

| Entecavir | HBV | HepG2 cells | 0.004 | [7] |

| Entecavir | Lamivudine-resistant HBV | HepG2 cells | 0.026 (median) | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of Carbovir, Abacavir, and Entecavir from precursors derived from this compound are outlined below. These protocols are based on established synthetic routes and key chemical transformations.

Protocol 1: Synthesis of (-)-Carbovir

This synthesis involves the key step of coupling a protected cyclopentene derivative with a purine base.

Step 1: Preparation of cis-Diacetate Intermediate

A regio- and stereo-specific synthesis of cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene is achieved from cyclopent-3-enecarboxylic acid via a bromolactonisation strategy.[10] The racemic diacetate is then resolved to obtain the desired enantiomer.

Step 2: Palladium-Catalyzed N-Alkylation

-

Reactants: cis-(1R,4S)-diacetoxycyclopent-2-ene, 2-amino-6-chloropurine, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), triphenylphosphine (PPh₃), and a base (e.g., triethylamine).

-

Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-amino-6-chloropurine in the chosen solvent, add the base, Pd(PPh₃)₄, and PPh₃.

-

Add a solution of cis-(1R,4S)-diacetoxycyclopent-2-ene to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 100 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected Carbovir precursor.[10]

-

Step 3: Hydrolysis to (-)-Carbovir

-

Reactant: The protected Carbovir precursor from Step 2.

-

Reagent: A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a protic solvent like methanol or ethanol.

-

Procedure:

-

Dissolve the protected precursor in the alcoholic solvent.

-

Add the base and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid).

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain (-)-Carbovir.

-

Protocol 2: Synthesis of Abacavir from (-)-Carbovir

Abacavir is synthesized from an intermediate in the Carbovir synthesis, specifically the 6-chloro purine derivative.

-

Reactants: The 6-chloro purine intermediate, cyclopropylamine.

-

Solvent: An alcohol such as ethanol or isopropanol.

-

Procedure:

-

Dissolve the 6-chloro purine intermediate in the alcohol.

-

Add an excess of cyclopropylamine to the solution.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield Abacavir.[11][12]

-

Protocol 3: Asymmetric Synthesis of Entecavir

The synthesis of Entecavir is more complex and involves the construction of a densely functionalized cyclopentane core. A key strategy involves an enzymatic resolution followed by a Michael addition-elimination reaction.[2][13]

Step 1: Enzymatic Resolution of (±)-4-hydroxy-2-cyclopenten-1-one

-

Reactant: Racemic 4-hydroxy-2-cyclopenten-1-one.

-

Enzyme: A lipase such as Novozym 435.

-

Acylating Agent: An acyl donor like vinyl acetate.

-

Solvent: An organic solvent such as toluene or hexane.

-

Procedure:

-

Dissolve the racemic alcohol in the solvent.

-

Add the lipase and the acylating agent.

-

Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to achieve approximately 50% conversion.

-

Monitor the reaction by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

Separate the unreacted (S)-alcohol from the (R)-ester by column chromatography.[3]

-

Step 2: Michael Addition-Elimination

-

Reactants: The resolved (S)-4-hydroxy-2-cyclopenten-1-one (protected as a silyl ether), a suitable Michael donor.

-

Catalyst: A copper catalyst.

-

Procedure: This highly challenging stereocontrolled reaction establishes the key stereocenters of the cyclopentane core.[13] The specific conditions for this step are often proprietary and optimized for industrial production.

Step 3: Further Functionalization and Coupling with the Purine Base

-

The resulting cyclopentane intermediate undergoes a series of functional group manipulations to introduce the exocyclic methylene group and the necessary hydroxyl groups.

-

The final key step is the coupling of the fully elaborated cyclopentane moiety with a protected guanine derivative, typically via a Mitsunobu reaction.[7][14]

Step 4: Deprotection

-

The final step involves the removal of all protecting groups under appropriate conditions to yield Entecavir.

Visualizations

Signaling Pathway: Intracellular Activation and Action of Abacavir/Carbovir

Caption: Intracellular activation of Abacavir to Carbovir Triphosphate and inhibition of HIV reverse transcriptase.

Signaling Pathway: Intracellular Activation and Action of Entecavir

Caption: Intracellular activation of Entecavir and inhibition of HBV DNA polymerase.

Experimental Workflow: General Synthesis of Carbocyclic Nucleosides

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. immunopaedia.org.za [immunopaedia.org.za]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. An efficient total synthesis of (+)-entecavir - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol as a Versatile Chiral Building Block for Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a valuable and highly functionalized chiral building block in organic synthesis. Its inherent stereochemistry and versatile functional groups, including two hydroxyl groups and a double bond, make it an ideal starting material for the enantioselective synthesis of complex molecules, most notably prostaglandins and their analogues. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development for treating conditions such as glaucoma, inflammation, and cardiovascular diseases.

These application notes provide a comprehensive overview of the utility of this compound in prostaglandin synthesis, including detailed experimental protocols for its conversion to key intermediates and quantitative data from related synthetic transformations.

Key Advantages of this compound

-

Pre-installed Stereocenters: The cis-diol configuration on the cyclopentene ring provides two of the required stereocenters for the core structure of many prostaglandins, simplifying the overall synthetic route.

-

Versatile Functional Groups: The primary and secondary hydroxyl groups, along with the alkene functionality, offer multiple points for chemical modification and the introduction of the characteristic α- and ω-side chains of prostaglandins.

-

Chiral Integrity: As a chirally pure starting material, it allows for the synthesis of prostaglandins with high enantiomeric purity, which is critical for their biological activity and therapeutic efficacy.

Synthetic Strategy Overview: From Building Block to Prostaglandin

The general synthetic strategy for utilizing this compound in prostaglandin synthesis involves a series of key transformations to construct the iconic bicyclic core intermediate, often referred to as the Corey lactone, or a related functionalized cyclopentanone. This intermediate is then elaborated to introduce the two side chains, ultimately yielding the target prostaglandin.

A generalized workflow for the synthesis of prostaglandins from a cyclopentenol precursor is depicted below:

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol and its derivatives in palladium-catalyzed reactions, particularly in the synthesis of carbocyclic nucleosides. The protocols outlined below are based on established methodologies and offer a guide for the stereoselective construction of these important therapeutic agents.

Introduction

This compound is a versatile chiral building block in organic synthesis. Its stereodefined structure and the presence of two modifiable hydroxyl groups, along with a reactive double bond, make it an ideal starting material for the synthesis of a variety of complex molecules. Palladium-catalyzed reactions, especially the Tsuji-Trost allylic substitution, have emerged as a powerful tool for the functionalization of this cyclopentene scaffold, enabling the stereoselective formation of carbon-nitrogen and carbon-carbon bonds. This is particularly relevant in the field of medicinal chemistry for the synthesis of carbocyclic nucleosides, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, leading to increased metabolic stability.

Key Application: Synthesis of Carbocyclic Nucleosides

A primary application of palladium-catalyzed reactions with derivatives of this compound is the synthesis of carbocyclic nucleosides. This is typically achieved through a palladium(0)-catalyzed allylic amination (a type of Tsuji-Trost reaction) of an activated form of the cyclopentenol, such as the corresponding acetate or carbonate, with various purine and pyrimidine bases.

The general transformation involves the reaction of a diacetate derivative of this compound with a nucleobase in the presence of a palladium(0) catalyst and a suitable ligand. The reaction proceeds with overall retention of stereochemistry at the allylic position due to a double inversion mechanism.

Reaction Workflow

The overall process for the synthesis of carbocyclic nucleosides from this compound can be visualized as a multi-step sequence.

Caption: Workflow for Carbocyclic Nucleoside Synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the palladium-catalyzed allylic amination of a diacetate derivative of this compound with various nucleobases. The data is compiled from representative literature procedures.

| Entry | Nucleobase | Product | Yield (%) |

| 1 | Thymine | Carbocyclic Thymidine analogue | 75-85 |

| 2 | Uracil | Carbocyclic Uridine analogue | 70-80 |

| 3 | Adenine | Carbocyclic Adenosine analogue | 65-75 |

| 4 | Guanine (protected) | Protected Carbocyclic Guanosine analogue | 50-60 |

| 5 | 1,2,4-Triazole-3-carboxamide | Carbocyclic Ribavirin analogue | ~80 |

Note: Yields can vary depending on the specific reaction conditions, ligands, and the nature of the nucleobase and its protecting groups.

Experimental Protocols

Protocol 1: Synthesis of (1S,4R)-4-acetoxy-2-cyclopenten-1-yl)methyl acetate

This protocol describes the activation of the diol for the subsequent palladium-catalyzed reaction.

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (2.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the diacetate product as a colorless oil.

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Carbocyclic Nucleosides

This protocol outlines the Tsuji-Trost reaction between the activated cyclopentene derivative and a nucleobase.

Materials:

-

(1S,4R)-4-acetoxy-2-cyclopenten-1-yl)methyl acetate

-

Nucleobase (e.g., Thymine, Adenine) (1.2 - 1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (8-20 mol%)

-

A suitable base (e.g., Cs₂CO₃, K₂CO₃) (for purines and pyrimidines)

-

Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleobase and the base.

-

Add the anhydrous solvent, followed by the palladium catalyst and the ligand.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add a solution of (1S,4R)-4-acetoxy-2-cyclopenten-1-yl)methyl acetate (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired carbocyclic nucleoside analogue.

Reaction Mechanism: The Tsuji-Trost Reaction

The catalytic cycle of the Tsuji-Trost reaction is a well-established mechanism in organometallic chemistry.

Caption: Catalytic Cycle of the Tsuji-Trost Reaction.

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the acetate, displacing it and forming a cationic η³-π-allylpalladium(II) complex. This step proceeds with inversion of stereochemistry.

-

Nucleophilic Attack: The nucleobase, activated by a base, attacks the π-allyl complex. This attack typically occurs on the face opposite to the palladium metal, resulting in a second inversion of stereochemistry.

-

Reductive Elimination: The palladium(0) catalyst is regenerated, and the carbocyclic nucleoside product is released. The net result of the two inversions is an overall retention of stereochemistry at the allylic carbon.

Conclusion

The palladium-catalyzed functionalization of this compound derivatives is a robust and highly stereoselective method for the synthesis of carbocyclic nucleosides. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel analogues for drug discovery and development. The mild reaction conditions and the tolerance of a wide range of functional groups make this methodology a cornerstone in modern medicinal chemistry.

Application Notes and Protocols: Ring-Opening Reactions of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of ring-opening reactions of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol and its derivatives. This chiral building block is a valuable precursor for the synthesis of a variety of biologically active molecules, including carbocyclic nucleosides and prostaglandins. The protocols outlined below describe key methodologies for the diastereoselective functionalization of the cyclopentene ring system.

Introduction

This compound is a versatile chiral starting material in organic synthesis. Its stereochemically defined hydroxyl groups and the presence of a double bond allow for a range of chemical transformations. Ring-opening reactions of this scaffold, typically proceeding through an epoxide intermediate or via metal-catalyzed allylic substitution, provide a powerful strategy for the introduction of diverse functionalities with high regio- and stereocontrol. These reactions are central to the construction of complex cyclopentane-based structures found in numerous pharmacologically active compounds.

Key Applications

The primary application of ring-opening reactions of this compound derivatives is in the synthesis of:

-

Carbocyclic Nucleosides: These are nucleoside analogues where the furanose ring is replaced by a cyclopentane ring. Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities. The ring-opening of an epoxide derived from the starting material with a nucleobase or a suitable nitrogen-containing precursor is a common strategy.

-

Prostaglandins and their Analogues: Prostaglandins are a class of lipid compounds with diverse physiological effects. The cyclopentane core of prostaglandins can be elaborated from chiral cyclopentenol precursors through carefully orchestrated functional group manipulations, which can include ring-opening reactions.

Methodologies and Protocols

Two primary strategies for the ring-opening of this compound derivatives are detailed below:

-

Epoxidation and Nucleophilic Ring-Opening: This two-step sequence involves the initial diastereoselective epoxidation of the cyclopentene double bond, followed by the regioselective ring-opening of the resulting epoxide with a nucleophile.

-

Palladium-Catalyzed Allylic Amination: This method allows for the direct introduction of a nitrogen nucleophile at the allylic position of an activated derivative of the starting alcohol, proceeding through a π-allylpalladium intermediate.

Protocol 1: Diastereoselective Epoxidation and Nucleophilic Ring-Opening with an Amine

This protocol describes a general procedure for the epoxidation of a protected derivative of this compound and the subsequent ring-opening with an amine nucleophile to generate a key intermediate for carbocyclic nucleoside synthesis. The initial protection of the hydroxyl groups is crucial for directing the stereochemical outcome of the epoxidation.

Experimental Workflow

Caption: Workflow for Epoxidation and Nucleophilic Ring-Opening.

Step 1: Protection of Hydroxyl Groups

Objective: To protect the primary and secondary hydroxyl groups to prevent side reactions and to influence the stereochemistry of the subsequent epoxidation.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in a 10:1 mixture of anhydrous DCM and DMF, add imidazole (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add TBDMSCl (2.2 eq) portion-wise to the cooled solution under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the di-TBDMS protected cyclopentenol.

Step 2: Diastereoselective Epoxidation

Objective: To form a single diastereomer of the epoxide, directed by the bulky protecting groups.

Materials:

-

Di-TBDMS protected cyclopentenol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the di-TBDMS protected cyclopentenol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add m-CPBA (1.5 eq) in one portion.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude epoxide is often used in the next step without further purification.

Step 3: Nucleophilic Ring-Opening

Objective: To open the epoxide ring with an amine nucleophile in a regioselective and stereospecific manner.

Materials:

-

Crude epoxide from Step 2

-